N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine
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Overview
Description
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid typically involves the reaction of 5-chloroindole with oxalyl chloride to form 5-chloro-1H-indole-3-carbonyl chloride. This intermediate is then reacted with glycine to yield the target compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1H-indol-3-yl)acetic acid
- 5-Chloroindole-3-carboxylic acid
- 5-Chloro-1H-indole-3-carbaldehyde
Uniqueness
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
94732-43-1 |
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Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C12H9ClN2O4/c13-6-1-2-9-7(3-6)8(4-14-9)11(18)12(19)15-5-10(16)17/h1-4,14H,5H2,(H,15,19)(H,16,17) |
InChI Key |
RIIJHZAWFKXMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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